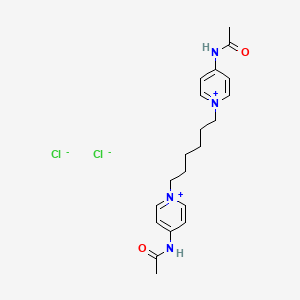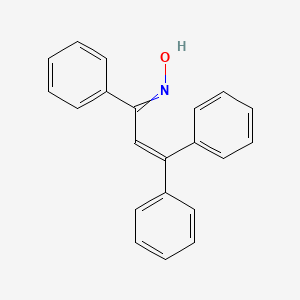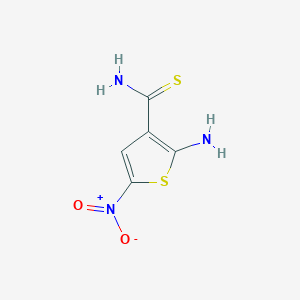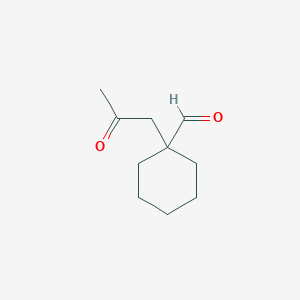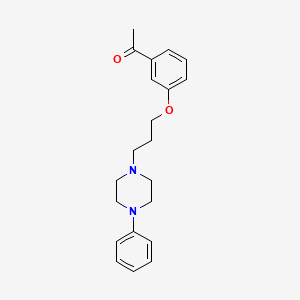
Acetophenone, 3'-(3-(4-phenyl-1-piperazinyl)propoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an acetophenone moiety linked to a piperazine ring via a propoxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves multi-step organic reactions. One common method includes the reaction of acetophenone with 4-phenylpiperazine in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution, where the propoxy group acts as a linker between the acetophenone and piperazine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution and subsequent purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. For instance, it may act on dopamine receptors in the brain, influencing neurotransmitter activity and exhibiting neuroleptic effects. The compound’s structure allows it to modulate cellular processes by altering membrane permeability and affecting protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: A simpler aromatic ketone with similar chemical properties but lacking the piperazine moiety.
4’-Hydroxyacetophenone: An acetophenone derivative with a hydroxyl group, exhibiting different reactivity and applications.
1-Phenylethanone: Another aromatic ketone with a similar structure but different functional groups.
Uniqueness
Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its combination of an acetophenone moiety with a piperazine ring, linked by a propoxy chain. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
65976-18-3 |
|---|---|
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-18(24)19-7-5-10-21(17-19)25-16-6-11-22-12-14-23(15-13-22)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16H2,1H3 |
Clave InChI |
VUDSNWZKAANGCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


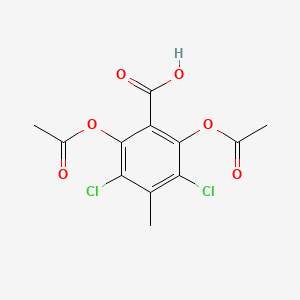
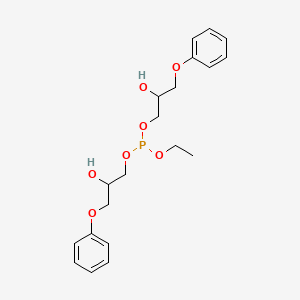
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
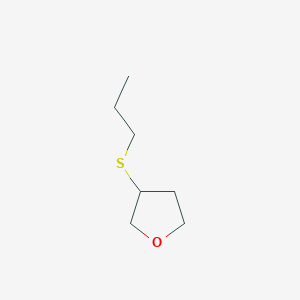
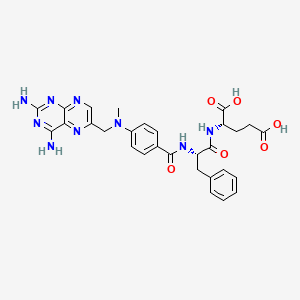
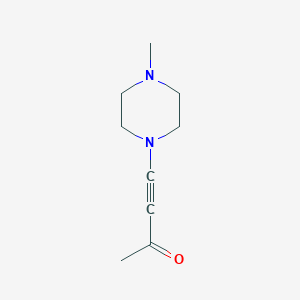
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
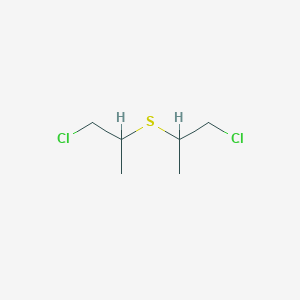
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
